Ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a synthetic organic compound belonging to the class of hexahydroquinolines. This class of compounds has been extensively studied for their diverse biological activities, including potential applications as calcium channel blockers [], anti-inflammatory agents [], and modulators of chemokine receptors []. Ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been specifically investigated for its potential as a fibrinogen receptor antagonist [].
The synthesis of ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and related compounds can be achieved via a multi-step process involving a series of condensation and cyclization reactions. A common approach involves the reaction of dimedone, substituted benzaldehydes, and ethyl acetoacetate in the presence of a catalyst, such as piperidine or ammonium acetate [, ]. The specific reaction conditions, including choice of catalyst, solvent, and temperature, can influence the yield and purity of the final product.
The molecular structure of ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been confirmed using various analytical techniques, including X-ray crystallography []. This method provides detailed information about the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and torsion angles. This structural information is crucial for understanding the compound's chemical reactivity and interactions with biological targets.
While the specific mechanism of action of ethyl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has not been fully elucidated, its potential activity as a fibrinogen receptor antagonist suggests it might interfere with the binding of fibrinogen to its receptor, thereby inhibiting platelet aggregation []. This mechanism could be further investigated through in vitro and in vivo studies examining its effects on platelet aggregation and other relevant processes.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8